Trimethyltin chloride

Catalog No.
S567543
CAS No.
1066-45-1
M.F
C3H9ClSn
M. Wt
199.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethyltin chloride

CAS Number

1066-45-1

Product Name

Trimethyltin chloride

IUPAC Name

chloro(trimethyl)stannane

Molecular Formula

C3H9ClSn

Molecular Weight

199.27 g/mol

InChI

InChI=1S/3CH3.ClH.Sn/h3*1H3;1H;/q;;;;+1/p-1

InChI Key

KWTSZCJMWHGPOS-UHFFFAOYSA-M

SMILES

C[Sn](C)(C)Cl

Solubility

Soluble in chloroform and organic solvents.
Miscible in wate

Synonyms

Chlorotrimethylstannane; Chlorotrimethyltin; M&T Chemicals 1222-45; NSC 12088; NSC 92613; Trimethylchlorostannane; Trimethylchlorotin; Trimethylstannanyl Chloride; Trimethylstannyl Chloride; Trimethyltin Monochloride

Canonical SMILES

C[Sn+](C)C.[Cl-]

Catalyst in Organic Reactions

One significant application of TMTC lies in its ability to act as a catalyst for diverse organic reactions. Studies have demonstrated its effectiveness in facilitating the synthesis of various complex molecules, including:

  • 1,2,3-triazoles: These are five-membered heterocyclic rings with various applications in medicinal chemistry, materials science, and agriculture .
  • Polymers: TMTC can act as a catalyst for the polymerization of various monomers, contributing to the development of novel polymeric materials with specific properties .

Model Compound for Neurotoxicity Studies

Due to its well-characterized neurotoxic effects, TMTC is often used as a model compound in research investigating neurodegenerative diseases and related cellular pathways. By studying the mechanisms of TMTC-induced neurotoxicity, researchers can gain insights into the potential causes and progression of various neurological disorders .

Other Applications

Beyond the aforementioned areas, TMTC plays a role in other scientific research endeavors. These include:

  • Investigating the effects of environmental pollutants on living organisms: TMTC serves as a reference point for understanding how organotin compounds, a class of environmental contaminants, interact with biological systems .
  • Studying cellular signaling pathways: Research exploring the impact of TMTC on specific signaling pathways within cells can provide valuable information about various cellular processes and their potential disruptions in disease states.

Trimethyltin chloride is an organotin compound with the chemical formula (CH₃)₃SnCl. It appears as a white, crystalline solid and is known for its highly toxic properties and unpleasant odor. The compound is particularly susceptible to hydrolysis, which can produce harmful byproducts such as hydrogen chloride gas when it reacts with water . The compound has a melting point of approximately 37 to 39 °C and is insoluble in water . Trimethyltin chloride is classified as a hazardous substance due to its acute toxicity, with an oral lethal dose (LD50) in rats reported at 12.6 mg/kg .

  • Toxicity: Trimethyltin chloride is extremely toxic. Exposure can cause severe neurological damage, including memory loss, seizures, and psychosis. In severe cases, it can be fatal [].
  • Flammability: Not readily flammable.
  • Reactivity: Reacts with water to form hydrochloric acid, a corrosive substance.
, primarily involving hydrolysis and redistribution. When exposed to water, it reacts to produce hydrogen chloride and trimethyltin hydroxide:

 CH3 3SnCl+H2O CH3 3SnOH+HCl\text{ CH}_3\text{ }_3\text{SnCl}+\text{H}_2\text{O}\rightarrow \text{ CH}_3\text{ }_3\text{SnOH}+\text{HCl}

Additionally, it can undergo redistribution reactions with tin tetrachloride to yield more trimethyltin chloride:

SnCl4+3 CH3 4Sn4 CH3 3SnCl\text{SnCl}_4+3\text{ CH}_3\text{ }_4\text{Sn}\rightarrow 4\text{ CH}_3\text{ }_3\text{SnCl}

This compound can also be reduced using sodium to form hexamethylditin:

2Na+2 CH3 3SnCl CH3 3Sn Sn CH3 3+2NaCl2\text{Na}+2\text{ CH}_3\text{ }_3\text{SnCl}\rightarrow \text{ CH}_3\text{ }_3\text{Sn Sn CH}_3\text{ }_3+2\text{NaCl}

Trimethyltin chloride is known for its neurotoxic effects. Studies have shown that exposure can lead to significant alterations in neuronal function, particularly affecting the hippocampus, which is crucial for memory and learning . The compound induces oxidative stress by altering superoxide dismutase activity and increasing malondialdehyde levels, leading to cell death . Chronic exposure may result in behavioral changes such as depression and anxiety, alongside potential damage to the liver and kidneys .

Trimethyltin chloride can be synthesized through several methods:

  • Redistribution Reaction: This method involves the reaction of tetramethyltin with tin tetrachloride under high-temperature conditions without solvent:
    SnCl4+3 CH3 4Sn4 CH3 3SnCl\text{SnCl}_4+3\text{ CH}_3\text{ }_4\text{Sn}\rightarrow 4\text{ CH}_3\text{ }_3\text{SnCl}
  • Halogenation of Hydroxides: Another approach is the reaction of trimethyltin hydroxide with a halogenating agent like hydrogen chloride:
     CH3 3SnOH+HCl CH3 3SnCl+H2O\text{ CH}_3\text{ }_3\text{SnOH}+\text{HCl}\rightarrow \text{ CH}_3\text{ }_3\text{SnCl}+\text{H}_2\text{O}

These methods are favored for their efficiency in producing high yields of trimethyltin chloride.

Dimethyltin dichloride(CH₃)₂SnCl₂Moderate toxicityUsed in PVC stabilizationTributyltin chloride(C₄H₉)₃SnClHigh toxicityAntifouling agent in marine paintsDibutyltin oxide(C₄H₉)₂SnOModerate toxicityStabilizer for plasticsOctyltin trichloride(C₈H₁₈)SnCl₃Low toxicityUsed in coatings and adhesives

Uniqueness of Trimethyltin Chloride: Trimethyltin chloride is distinguished by its high acute toxicity compared to other organotin compounds, particularly those with fewer alkyl groups attached to tin. Its specific neurotoxic effects on the central nervous system also set it apart from similar compounds that may not exhibit such pronounced neurotoxicological profiles .

Research has highlighted the interactions of trimethyltin chloride with biological systems. For instance, studies have focused on its neurotoxic effects, revealing that it alters cellular mechanisms and disrupts normal neuronal function . Furthermore, investigations into its reproductive toxicity have shown that exposure can lead to detrimental effects on reproductive health in laboratory animals .

Physical Description

Trimethyltin chloride is a solid. (EPA, 1998)

Color/Form

Colorless needles

Boiling Point

154-156 °C

Melting Point

99 °F (EPA, 1998)
37.5 °C

UNII

9E3BCA3684

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Biochemical investigations in /trimethyltin/ poisoning revealed a reduction in glutamate & GABA uptake & synthesis with an incr synaptic release of glutamate in the hippocampus. this release of glutamate, together with a depletion of hippocampal zinc & an inhibition & damage of dentate basket cells by TMT, will also promote neuronal hyperexcitation. ... One of the consequences of the hypoxic condition of the nervous system is the release of glutamate & neuronal excitation. This neuronal excitation may be initiated at the entorhinal cortex, & the cascade of excitation will progress along the limbic circuitry... . /Trimethyltin/

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

1066-45-1

Wikipedia

Trimethyltin_chloride

Biological Half Life

The clearance of trimethyltin is slower /than triethyltin/. Brain and blood concn, estimated 1 and 8 days after the last of 4 weekly doses, indicated a very much slower /rate than triethyltin/, approx 16 day clearance half-time. The clearance of trimethyltin in the marmoset was also slow from the brain; but from blood, probably because of the absence of binding to hemoblobin, it cleared with a half-time of 4 days. /Trimethyltin compounds/

Use Classification

Fire Hazards -> Reactive - 1st degree

Methods of Manufacturing

Byproduct of methyltin production
Triorganotin chlorides ... are generally prepared by Kocheshkov redistribution from the crude tetraorganotin. /Triorganotin compounds/

General Manufacturing Information

Stannane, chlorotrimethyl-: ACTIVE
Triorganotin compounds have been used experimentally in controlled-release formulations to control the infective snail vector in the debilitating tropical disease schistosomiasis (bilharzia) and to control mosquitoes in stagnant ponds. As yet, the large-scale use of such methods has little support in the host third world countries where these problems are most severe. /Triorganotin compounds/

Dates

Modify: 2023-08-15

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